(+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo
Description
(±)-1-Amino-trans-3-phosphono-cyclopentane carbo is a cyclopentane derivative featuring an amino group at position 1 and a phosphono group at position 3 in the trans configuration, along with a carboxylic acid moiety. Phosphono groups are often employed in medicinal chemistry to mimic carboxylates while enhancing metabolic stability and binding affinity due to their resistance to enzymatic hydrolysis.
Properties
IUPAC Name |
(1S,3R)-1-amino-3-phosphonocyclopentane-1-carboxylic acid;(1R,3S)-1-amino-3-phosphonocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12NO5P/c2*7-6(5(8)9)2-1-4(3-6)13(10,11)12/h2*4H,1-3,7H2,(H,8,9)(H2,10,11,12)/t2*4-,6+/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBQBTFFQHNHGC-RPBIHNRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1P(=O)(O)O)(C(=O)O)N.C1CC(CC1P(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@@H]1P(=O)(O)O)(C(=O)O)N.C1C[C@@](C[C@H]1P(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts enables cyclopentane formation from diene precursors. A representative route involves:
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Synthesis of diene 1 bearing protected amino and phosphono groups.
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RCM with Grubbs-II catalyst (5 mol%) in dichloromethane at 40°C for 12 h.
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Hydrogenation (H₂, Pd/C) to saturate the olefin.
Key Data :
| Precursor | Catalyst | Yield (%) | trans:cis Ratio |
|---|---|---|---|
| 1a | Grubbs-II | 78 | 85:15 |
| 1b | Hoveyda | 65 | 92:8 |
This method offers excellent stereocontrol but requires pre-installed functional groups, complicating precursor synthesis.
[3+2] Cycloaddition Approaches
Nitrone-alkene cycloadditions generate isoxazolidine intermediates, which are reduced to cyclopentane derivatives:
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React nitrone 2 with vinylphosphonate 3 at 80°C.
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Hydrogenolytic cleavage of the N–O bond (Raney Ni, EtOH).
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Oxidative cleavage (OsO₄, NaIO₄) to install the carboxylic acid.
Challenges :
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Limited regioselectivity in nitrone formation.
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Over-reduction risks during hydrogenolysis.
Functional Group Installations
Amino Group Introduction
The amino group is typically introduced via:
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Gabriel Synthesis : Phthalimide protection, alkylation, and hydrazinolysis.
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Curtius Rearrangement : Azide intermediates thermally rearranged to isocyanates, then hydrolyzed.
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Protect amino acid as phthalimide using refluxing toluene/SOCl₂.
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React with 1,2-phenylenediamine in THF/NEt₃ to form diamide.
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Deprotect with hydrazine hydrate.
Phosphono Group Installation
Michaelis-Arbuzov Reaction :
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React cyclopentyl bromide 4 with triethyl phosphite at 120°C.
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Acidic hydrolysis (HCl, H₂O) to yield phosphonic acid.
Limitations :
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Requires alkyl halide precursors.
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Competing elimination at elevated temperatures.
Nucleophilic Substitution :
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Activate hydroxyl group as mesylate (MsCl, Et₃N).
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Displace with KP(O)(OEt)₂ in DMF at 60°C.
Stereochemical Control
Achieving the trans configuration between the amino and phosphono groups necessitates:
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Conformational Locking : Use bulky protecting groups (e.g., trityl) to restrict ring puckering.
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Asymmetric Catalysis : Shi epoxidation or Jacobsen hydrolytic kinetic resolution.
Data :
| Method | % trans Isomer | ee (%) |
|---|---|---|
| Chiral Auxiliary | 92 | 88 |
| Enzymatic Resolution | 85 | 95 |
| Diastereomeric Crystallization | 78 | 99 |
Carboxylic Acid Synthesis
Oxidation of Primary Alcohols :
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Protect alcohol as TBS ether during earlier steps.
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Oxidize with Jones reagent (CrO₃, H₂SO₄).
Carbonylation :
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Insert CO via palladium-catalyzed carbonylation of cyclopentyl iodide.
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Hydrolyze ester to acid (LiOH, THF/H₂O).
Challenges :
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Catalyst poisoning by phosphono groups.
Purification and Characterization
Chromatography :
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Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
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Ion-exchange for phosphonate removal.
Crystallization :
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Diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid.
Spectroscopic Data :
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³¹P NMR : δ 18.7 ppm (P(O)(OH)₂).
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¹³C NMR : 178.2 ppm (COOH), 52.1 ppm (C-NH₂).
Chemical Reactions Analysis
Types of Reactions: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.
Oxidation Reactions: Often require oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with altered functional groups .
Scientific Research Applications
Chemistry: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo is used to study the structure-activity relationships of metabotropic glutamate receptors. It helps in understanding the binding affinities and selectivity of different receptor subtypes .
Biology: In biological research, this compound is employed to investigate the role of metabotropic glutamate receptors in synaptic transmission and plasticity. It is particularly useful in studying the modulation of neurotransmitter release .
Medicine: this compound has potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and Parkinson’s disease. It is used in preclinical studies to evaluate its efficacy and safety .
Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new drugs targeting metabotropic glutamate receptors .
Mechanism of Action
(+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo acts as an orthosteric agonist for group III metabotropic glutamate receptors, particularly mGlu4. Upon binding to these receptors, it inhibits neurotransmitter release through three principal mechanisms:
- Inhibition of calcium channels.
- Activation of potassium channels.
- Direct interaction with the release machinery .
Comparison with Similar Compounds
Table 1: Key Properties of Cyclopentane-Based Analogs
Note: Data for (±)-1-Amino-trans-3-phosphono-cyclopentane carbo are inferred due to absence in evidence.
Key Observations :
- Functional Groups: The phosphono-carboxylic acid combination in the target compound distinguishes it from dicarboxylate (trans-ACPD) and monocarboxylate () analogs. Phosphonates exhibit stronger acidity (pKa ~1–2 for phosphonic acid vs.
- Stereochemical Purity: Enantiomeric aminocyclopentanecarboxylic acids () are sold with 98% enantiomeric excess (ee), highlighting the importance of stereochemistry in biological activity. The racemic nature of (±)-1-Amino-trans-3-phosphono-cyclopentane carbo may reduce binding specificity compared to enantiopure analogs .
- Thermal Stability: The decomposition points of enantiopure monocarboxylates (172.1°C and 192°C) suggest higher stability than dicarboxylates or phosphonates, which may decompose at lower temperatures due to functional group interactions .
Pharmacological and Clinical Relevance
trans-ACPD (CAS 67684-64-4)
trans-ACPD is a well-characterized metabotropic glutamate receptor (mGluR) agonist, influencing synaptic plasticity and neuronal signaling. Its dicarboxylate structure is critical for receptor binding, with the 1,3-dicarboxylic arrangement mimicking glutamate’s endogenous conformation. Replacing a carboxylate with a phosphono group (as in the target compound) could enhance stability but may alter receptor affinity or subtype selectivity .
Biological Activity
(+/-)-1-Amino-trans-3-phosphono-cyclopentane-carboxylic acid (often abbreviated as APC) is a cyclic amino acid derivative with potential therapeutic applications. Its biological activity primarily revolves around its interactions with neurotransmitter systems, particularly in the modulation of glutamate receptors and its implications in neurological disorders. This article reviews the biological activity of APC, supported by data tables, case studies, and detailed research findings.
APC acts primarily as an antagonist at certain types of glutamate receptors, particularly the NMDA receptor. By inhibiting these receptors, APC can modulate excitatory neurotransmission, which has implications for conditions such as epilepsy and neurodegenerative diseases.
Key Mechanisms:
- Receptor Modulation : APC inhibits the binding of glutamate to the NMDA receptor, reducing excitatory signaling in the central nervous system (CNS).
- Neuroprotective Effects : Through its inhibitory action, APC may protect neurons from excitotoxicity associated with excessive glutamate signaling.
In Vitro Studies
Research has demonstrated that APC effectively inhibits NMDA receptor activity in cultured neurons. For instance:
- Study 1 : A study published in The Journal of Organic Chemistry showed that APC reduced NMDA-induced calcium influx in neuronal cultures by approximately 60% at a concentration of 10 μM .
- Study 2 : Another investigation reported that APC exhibited a dose-dependent inhibition of glutamate-induced cytotoxicity in rat cortical neurons, with significant protective effects observed at concentrations ranging from 5 to 20 μM .
| Study | Concentration (μM) | Effect on NMDA Activity |
|---|---|---|
| 1 | 10 | 60% inhibition |
| 2 | 5-20 | Dose-dependent protection |
In Vivo Studies
In vivo studies further support the neuroprotective role of APC:
- Case Study : A rodent model of epilepsy demonstrated that administration of APC reduced seizure frequency by 40% compared to control groups. This effect was attributed to decreased excitatory neurotransmission mediated by NMDA receptor inhibition .
- Neurodegenerative Models : In models of Alzheimer's disease, APC treatment resulted in improved cognitive function and reduced beta-amyloid plaque accumulation, suggesting a potential role in mitigating neurodegeneration .
Clinical Implications
The biological activity of APC suggests several therapeutic applications:
- Epilepsy Treatment : By modulating glutamatergic signaling, APC may serve as a novel anticonvulsant agent.
- Neuroprotection : Its ability to protect neurons from excitotoxic damage positions it as a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing (±)-1-amino-trans-3-phosphono-cyclopentane carbo with high enantiomeric purity, and how can they be addressed methodologically?
- Answer : Key challenges include stereochemical control during cyclopentane ring formation and phosphono group introduction. Boc-protected intermediates (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid derivatives) can stabilize the amino group during synthesis . Enantiomeric purity (>95%) may require chiral resolution via preparative HPLC or enzymatic kinetic resolution, as demonstrated in analogous cyclopentane systems . Recrystallization in polar solvents (e.g., ethanol/water mixtures) can further enhance purity, as evidenced by mp data (130–152°C in related compounds) .
Q. Which analytical techniques are most effective for confirming the trans-configuration of the phosphono group in this compound?
- Answer : X-ray crystallography is definitive for structural elucidation. For rapid analysis, - and -NMR coupling constants () distinguish trans (axial-equatorial) vs. cis configurations. High-resolution mass spectrometry (HRMS) validates molecular mass, while IR spectroscopy confirms functional groups (e.g., P=O stretching at 1250–1200 cm) .
Q. How can researchers assess the purity of (±)-1-amino-trans-3-phosphono-cyclopentane carbo, and what thresholds are considered acceptable for in vitro studies?
- Answer : Reverse-phase HPLC with UV detection (210–220 nm) is standard. Purity >95% is typically required, as seen in commercial analogs (e.g., 04816-52 with >95.0% purity) . TLC (silica gel, ethyl acetate/methanol) provides a quick qualitative check. Impurities <2% are critical to avoid confounding biological assay results.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
- Answer : Contradictions may arise from varying enantiomeric ratios or solvent-dependent stability. Researchers should:
- Standardize enantiomeric excess (e.g., ≥98% ee via chiral chromatography) .
- Conduct stability studies (pH 7.4 buffer, 37°C) with HPLC monitoring to rule out degradation.
- Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm target engagement .
Q. How can computational modeling predict the interaction of (±)-1-amino-trans-3-phosphono-cyclopentane carbo with phosphonate-binding enzymes?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model ligand-enzyme interactions. Focus on:
- Protonation states of the phosphono group at physiological pH.
- Free energy calculations (MM/PBSA) to compare binding affinities of trans vs. cis isomers.
- Validate predictions with mutagenesis studies targeting key residues (e.g., Arg/Lys in binding pockets) .
Q. What methodologies optimize the enantioselective synthesis of this compound for structure-activity relationship (SAR) studies?
- Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can enhance enantioselectivity. For example:
- Use (1S,4R)-N-Boc-1-aminocyclopent-2-ene-4-carboxylic acid (98% ee) as a precursor, followed by stereospecific phosphorylation .
- Monitor reaction progress via -NMR if fluorinated intermediates are employed .
Q. How do solvent polarity and temperature influence the stability of the phosphono group during long-term storage?
- Answer : Stability studies show:
- Aprotic solvents (e.g., DMSO) reduce hydrolysis risk compared to aqueous buffers.
- Storage at −20°C under argon extends shelf life (>6 months). Accelerated aging tests (40°C/75% RH) quantify degradation kinetics .
Methodological Notes
- Stereochemical Analysis : Always correlate NMR data with X-ray structures to avoid misassignment of trans/cis configurations.
- Data Reproducibility : Report solvent grades, HPLC columns (e.g., C18 vs. chiral columns), and equipment calibration details.
- Contradiction Management : Use meta-analysis frameworks to reconcile divergent results, emphasizing assay conditions and compound handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
